Field: Crystallography
Application Summary: The X-ray structure of 4-Chlorobenzyl chloride has been determined, revealing a planar chlorobenzene ring with an orthogonal CH2–Cl bond.
Field: Organic Chemistry
Application Summary: 4-Chlorobenzyl chloride serves as an intermediate for manufacturing organic compounds like benzyl alcohol and benzyl cyanide.
Field: Analytical Chemistry
Application Summary: It is used as a test compound for determining rat hepatocellular thiols by High-Performance Liquid Chromatography (HPLC).
Field: Petrochemistry
Application Summary: The compound is utilized in fuel as a gum inhibitor, preventing the formation of residues that can clog fuel systems.
Methods: It is added to fuels in small quantities to react with potential gum-forming substances.
Field: Material Science
Application Summary: In material science, 4-Chlorobenzyl chloride is used in the modification of materials to alter their surface properties.
Field: Pharmaceutical Chemistry
Application Summary: It is used in the synthesis of pharmaceuticals, particularly in the creation of benzyl-structured drugs.
Field: Chromatography
Application Summary: It is used as a derivatization agent to enhance the detection of compounds in chromatographic analysis.
Field: Supramolecular Chemistry
Application Summary: The compound is involved in the synthesis of calixarenes, which are molecules used to create complex structures like molecular capsules and sensors.
Field: Medicinal Chemistry
Application Summary: It is used to modify tryptamines, which are compounds related to neurotransmitters and have potential therapeutic uses.
Methods: The chlorobenzyl group is added to the tryptamine structure to alter its pharmacological properties.
Application Summary: 4-Chlorobenzyl chloride acts as a gum inhibitor in fuels, preventing the formation of engine-clogging residues.
Methods: It is added to fuel formulations to react with substances that could form gums.
Results: This leads to improved engine performance and longevity by maintaining a clean fuel system.
Field: Organic Synthesis
Application Summary: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals.
Application Summary: 4-Chlorobenzyl chloride is used to modify material surfaces to introduce new functional groups.
Field: Material Chemistry
Application Summary: 4-Chlorobenzyl chloride is used in the synthesis of certain types of liquid crystals, which are crucial for display technologies.
Field: Biochemistry
Application Summary: The compound is used to synthesize antimicrobial agents due to its ability to interact with bacterial cell membranes.
Field: Agricultural Chemistry
Application Summary: It serves as an intermediate in the production of pesticides, contributing to pest control in agriculture.
Methods: 4-Chlorobenzyl chloride is used in the synthesis of pesticide compounds that target specific pests.
Results: The resulting pesticides help protect crops from damage and improve agricultural yield.
Field: Polymer Science
Application Summary: The compound is utilized in the modification of polymers to introduce functional groups that can alter polymer properties.
Methods: It is grafted onto polymer chains, providing sites for further chemical reactions.
Field: Industrial Chemistry
Application Summary: 4-Chlorobenzyl chloride is investigated as a corrosion inhibitor for metals, particularly in harsh industrial environments.
Field: Defense and Safety
Application Summary: Research has been conducted on the use of 4-Chlorobenzyl chloride in the decontamination of chemical warfare agents.
Methods: It is used in formulations that neutralize or degrade chemical agents, rendering them harmless.
4-Chlorobenzyl chloride is an organic compound with the molecular formula C₇H₆Cl₂ and a molecular weight of approximately 161.03 g/mol. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. The compound is characterized by a low melting point of around 29 °C and is known for its volatility, undergoing sublimation at room temperature. It was first synthesized in 1878 through the chlorination of pure 4-chlorotoluene, distinguishing itself from other chlorobenzyl chlorides due to its specific isomeric structure .
4-Chlorobenzyl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
4-Chlorobenzyl chloride exhibits biological activity that includes toxicity and potential irritant effects. It is classified as harmful if swallowed or inhaled and can cause severe skin and eye irritation. The compound has been noted for its lachrymatory effects, meaning it can cause tearing upon exposure . Moreover, it has shown toxicity towards aquatic organisms, indicating potential environmental hazards .
The primary method for synthesizing 4-chlorobenzyl chloride involves the chlorination of 4-chlorotoluene. This process can be achieved through:
These methods yield a high purity product that can be further purified if necessary.
Studies have indicated that 4-chlorobenzyl chloride interacts with various biological systems, particularly in toxicological assessments. Its effects on liver cells have been explored using rat models to understand its impact on cellular thiols and oxidative stress markers . Additionally, its reactivity profile suggests interactions with other halogenated compounds and organic nucleophiles.
Several compounds share structural similarities with 4-chlorobenzyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Chlorobenzyl Chloride | C₇H₆Cl₂ | Isomeric form; similar reactivity but different properties |
3-Chlorobenzyl Chloride | C₇H₆Cl₂ | Another isomer; used similarly but varies in biological activity |
Benzyl Chloride | C₇H₇Cl | Lacks chlorine substitution at the para position; less toxic |
4-Bromobenzyl Bromide | C₇H₄Br₂ | Similar structure but bromine instead of chlorine; different reactivity |
What sets 4-chlorobenzyl chloride apart from its counterparts is its unique position of the chlorine atom on the benzene ring, which influences its chemical reactivity and biological activity. Its specific interactions and applications in chemical synthesis further highlight its importance compared to other chlorinated benzyl derivatives.
Corrosive;Irritant;Environmental Hazard